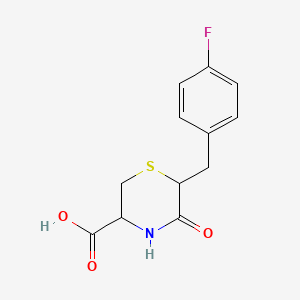

6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid” is a complex organic compound. It likely contains a fluorobenzyl group, a thiomorpholine ring (a morpholine ring with a sulfur atom), and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorobenzyl group would likely contribute to the compound’s polarity, and the thiomorpholine ring could potentially create a chiral center .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorobenzyl group could impact its solubility, boiling point, and melting point .Applications De Recherche Scientifique

1. Antiretroviral Activity

Quinolone carboxylic acids, which include compounds related to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid, have been studied for their antiretroviral activity, specifically as human immunodeficiency virus type 1 (HIV-1) integrase inhibitors. These compounds have shown significant potential in strand transfer assays and antiviral assays, making them candidates for further clinical studies (Sato et al., 2009).

2. Fluorescent Labeling Reagents

Compounds similar to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been utilized as fluorescent labeling reagents. For example, 6-Methoxy-4-quinolone, an oxidation product derived from related compounds, has demonstrated strong fluorescence in aqueous media, showing potential for biomedical analysis (Hirano et al., 2004).

3. Antimycobacterial Properties

Similar compounds have been synthesized and evaluated for their antimycobacterial activities against strains like Mycobacterium tuberculosis. These studies indicate potential applications in treating bacterial infections, including drug-resistant strains (Senthilkumar et al., 2008).

4. GPR39 Agonists

Certain kinase inhibitors structurally related to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been identified as novel GPR39 agonists. These findings expand the potential therapeutic applications of these compounds in areas like metabolic disorders (Sato et al., 2016).

5. Antibacterial and Anticancer Agents

Tetracyclic fluoroquinolones, which are structurally related, have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds have shown potential as dual-acting chemotherapeutics, especially against multidrug-resistant staphylococci and various cancer cells (Al-Trawneh et al., 2010).

6. Optical Chemosensors

Compounds structurally similar to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid have been developed as optical chemosensors. These chemosensors have shown high selectivity and sensitivity for detecting analytes like ferric ions in mixed aqueous organic media, which can be useful in environmental and biological applications (Saleem et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-[(4-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3S/c13-8-3-1-7(2-4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHWICNUESEUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C(S1)CC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)

![1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2608830.png)

![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)

amine hydrochloride](/img/structure/B2608841.png)

![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)